molecular formula C22H20N4O4 B2824268 methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 836646-61-8

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2824268
CAS RN: 836646-61-8
M. Wt: 404.426
InChI Key: OHBGCOOIPGTHJU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of pyranopyridines . Pyranopyridines are a group of heterocyclic compounds that contain a pyran ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within a crystal and can reveal characteristic torsion angles .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in Diels–Alder reactions . This is a type of pericyclic reaction that creates a six-membered ring .

Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation using a radical approach.

Applications:

Catalyst-Free Synthesis of N-Hetaryl Carbamates

Overview: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been developed. This environmentally friendly technique utilizes easily accessible N-hetaryl ureas and alcohols.

Applications:

Plant Chemical Defense Mechanisms

Overview: Research on wild tobacco (Nicotiana attenuata) revealed insights into terpene biosynthesis-related cytochrome P450 enzymes. Two specific P450 enzymes were found to cause severe autotoxicity due to uncontrolled hydroxylation of terpene derivatives. Additionally, terpenes play a defensive role by inhibiting lipid biosynthesis in herbivores.

Applications:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyranopyridines are used as catalysts in chemical reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for pyranopyridines, there could be many possible directions for future research .

properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-10-16-18(21(27)26(13)12-15-7-3-4-9-25-15)17(14-6-5-8-24-11-14)19(20(23)30-16)22(28)29-2/h3-11,17H,12,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBGCOOIPGTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

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